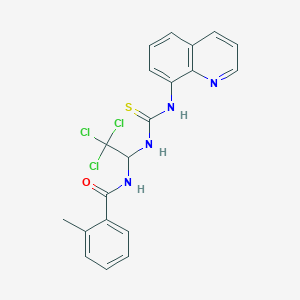

2-ME-N-(2,2,2-Trichloro-1-(((8-quinolinylamino)carbothioyl)amino)ethyl)benzamide

Description

The compound 2-ME-N-(2,2,2-Trichloro-1-(((8-quinolinylamino)carbothioyl)amino)ethyl)benzamide features a benzamide core substituted with a trichloroethyl group and a carbothioyl-linked 8-quinolinylamino moiety. Key structural elements include:

- Trichloroethyl group: Enhances lipophilicity and metabolic stability.

- 8-Quinolinylamino-carbothioyl substituent: Likely influences target binding via π-π stacking and hydrophobic interactions.

Propriétés

Formule moléculaire |

C20H17Cl3N4OS |

|---|---|

Poids moléculaire |

467.8 g/mol |

Nom IUPAC |

2-methyl-N-[2,2,2-trichloro-1-(quinolin-8-ylcarbamothioylamino)ethyl]benzamide |

InChI |

InChI=1S/C20H17Cl3N4OS/c1-12-6-2-3-9-14(12)17(28)26-18(20(21,22)23)27-19(29)25-15-10-4-7-13-8-5-11-24-16(13)15/h2-11,18H,1H3,(H,26,28)(H2,25,27,29) |

Clé InChI |

ZLJGEPUKEMFEPN-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC3=C2N=CC=C3 |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du N-(2,2,2-trichloro-1-(((8-quinoléinylamino)carbothioyl)amino)éthyl)-2-méthylbenzamide implique généralement plusieurs étapes, commençant par la préparation de composés intermédiaires. Une voie courante implique la réaction de la 8-aminoquinoléine avec le disulfure de carbone pour former le dérivé carbothioyl correspondant. Cet intermédiaire est ensuite réagi avec la 2,2,2-trichloroéthylamine dans des conditions contrôlées pour obtenir le produit final .

Méthodes de production industrielle

la synthèse exige généralement un contrôle précis des conditions de réaction, notamment la température, le pH et l'utilisation de catalyseurs spécifiques pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Reaction Types and Mechanisms

The compound exhibits reactivity due to its trichloroethyl group , carbamothioyl linkage , and benzamide core . Key reaction types include:

Oxidation

-

Mechanism : The carbamothioyl (C=S) group undergoes oxidation to form sulfoxides or sulfones.

-

Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

-

Conditions : Acidic or basic media, elevated temperatures.

-

Outcome : Conversion of C=S to C=O or C=S–O bonds, altering the compound’s electronic properties and stability.

Reduction

-

Mechanism : Reduction of the trichloroethyl group (C-Cl bonds) or carbamothioyl group.

-

Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

-

Conditions : Anhydrous solvent, controlled temperature.

-

Outcome : Formation of less chlorinated derivatives (e.g., dichloroethyl) or thiol groups.

Substitution Reactions

-

Mechanism : Nucleophilic attack on the trichloroethyl group or carbamothioyl moiety.

-

Reagents : Amines, thiols, or other nucleophiles.

-

Conditions : Basic media (e.g., DMF, acetonitrile).

-

Outcome : Replacement of chloride or sulfur atoms with alternative functional groups (e.g., alkyl, aryl).

Key Reaction Data

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Oxidation | H₂O₂ | Acidic medium, 60–80°C | Sulfoxide/sulfone derivatives |

| Reduction | LiAlH₄ | Anhydrous ether, reflux | Dichloroethyl/thiol derivatives |

| Substitution | NH₃ (excess) | DMF, 50–70°C | Chloride replacement with amine |

Stability and Degradation

-

Hydrolytic susceptibility : The carbamothioyl group and amide bond are prone to hydrolysis, especially under alkaline conditions .

-

Redox stability : The trichloroethyl group and carbamothioyl moiety exhibit moderate stability under neutral conditions but degrade under strong oxidizing/reducing agents.

-

Biological degradation : Potential susceptibility to enzymatic cleavage due to the amide and sulfur-containing groups .

Comparison with Analogous Compounds

| Feature | Current Compound | Analogous Compound (e.g., 4-{[(2,2,2-Trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid) |

|---|---|---|

| Reactive groups | Trichloroethyl, carbamothioyl, benzamide | Trichloroethyl, carbamothioyl, benzamide |

| Stability | Moderate under neutral conditions | Similar susceptibility to hydrolysis |

| Biological activity | Antimicrobial/anticancer potential | Potential therapeutic applications |

Experimental Characterization

-

Spectroscopy :

-

Mass spectrometry :

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that compounds similar to 2-ME-N-(2,2,2-Trichloro-1-(((8-quinolinylamino)carbothioyl)amino)ethyl)benzamide can inhibit the proliferation of cancer cells through various mechanisms:

- Inhibition of Kinases : The compound may act as an inhibitor of specific kinases involved in cancer cell signaling pathways. For instance, studies have shown that similar structures can inhibit MEK1/2 kinases, leading to reduced proliferation in leukemia cell lines like MV4-11 and MOLM13 .

- Targeting Tumor Microenvironment : By modulating the tumor microenvironment, these compounds can potentially enhance the efficacy of existing chemotherapy agents.

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it may exhibit significant activity against both bacterial and fungal strains. The presence of the quinoline structure is often linked to enhanced antimicrobial effects due to its ability to interact with microbial enzymes .

Neuroprotective Effects

Given the increasing interest in compounds that can inhibit acetylcholinesterase (AChE), 2-ME-N-(2,2,2-Trichloro-1-(((8-quinolinylamino)carbothioyl)amino)ethyl)benzamide may also have potential applications in neurodegenerative diseases like Alzheimer's disease. Compounds with similar structures have demonstrated AChE inhibitory activity, which could lead to increased acetylcholine levels and improved cognitive function .

Case Studies

Several case studies highlight the efficacy of similar compounds:

- Leukemia Treatment : A study demonstrated that a related compound significantly inhibited growth in acute leukemia cell lines at low concentrations .

- Antimicrobial Efficacy : In vitro studies showed that derivatives exhibited potent antimicrobial activity against Mycobacterium tuberculosis and other pathogens .

- Neuroprotective Research : Investigations into AChE inhibitors revealed that quinoline-based compounds could effectively enhance cognitive function in animal models .

Mécanisme D'action

The mechanism of action of 2-ME-N-(2,2,2-Trichloro-1-(((8-quinolinylamino)carbothioyl)amino)ethyl)benzamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound may inhibit certain enzymes or proteins, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Structural Analog: 2,4-Dichloro-N-(2,2,2-Trichloro-1-((5-(Phenylamino)-1,3,4-Thiadiazol-2-yl)amino)ethyl)benzamide

Key Differences :

- Substituent: Replaces the 8-quinolinylamino-carbothioyl group with a phenylamino-thiadiazole ring.

- Synthesis : Synthesized via iodine-mediated cyclization of hydrazinecarbothioamide precursors (84–87% yield after recrystallization) .

- Molecular Docking : Exhibits strong binding to protein targets (e.g., enzymes) due to thiadiazole’s planar structure, with AutoDock Vina scoring improved accuracy in predicting interactions .

Functional Group Comparison: N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

Key Differences :

- Substituent: Contains an N,O-bidentate directing group instead of carbothioyl-quinoline.

- Application : Utilized in metal-catalyzed C–H bond functionalization, unlike the target compound’s presumed bioactivity focus .

- Spectral Data : IR peaks at 3,474 cm⁻¹ (NH₂) and 1,720 cm⁻¹ (C=O), comparable to benzamide derivatives .

Aromatic Systems: 2-Amino-4,6-Bis(8-Ethoxycoumarin-3-yl)Benzonitrile

Key Differences :

Substituent Impact on Bioactivity

- 8-Quinolinylamino vs. Phenylamino: Quinoline’s extended aromatic system may improve binding to hydrophobic pockets (e.g., kinase ATP sites) but reduce solubility.

- Carbothioyl vs. Thiadiazole : Carbothioyl’s flexibility could allow broader conformational sampling in docking, whereas thiadiazole’s rigidity favors specific interactions .

Activité Biologique

2-ME-N-(2,2,2-Trichloro-1-(((8-quinolinylamino)carbothioyl)amino)ethyl)benzamide is a synthetic compound with potential therapeutic applications. Its chemical structure incorporates a quinoline moiety, which is known for various biological activities, particularly in cancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential clinical applications.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

- Chemical Formula : C20H17Cl3N4OS

- CAS Number : 324017-95-0

- Molecular Weight : 447.76 g/mol

Inhibition of Tyrosine Kinases

Research indicates that 2-ME-N-(2,2,2-Trichloro-1-(((8-quinolinylamino)carbothioyl)amino)ethyl)benzamide exhibits significant inhibitory activity against receptor tyrosine kinases (RTKs). This includes:

- Axl Kinase : The compound has been reported to inhibit Axl kinase activity, which plays a role in tumor progression and metastasis. Axl is implicated in various cancers, making its inhibition a potential therapeutic target .

Induction of Apoptosis

The compound also demonstrates pro-apoptotic effects in cancer cell lines. It has been shown to activate apoptotic pathways through the modulation of key signaling proteins involved in cell survival and death .

Anti-proliferative Effects

In vitro studies have demonstrated that 2-ME-N-(2,2,2-Trichloro-1-(((8-quinolinylamino)carbothioyl)amino)ethyl)benzamide significantly reduces cell proliferation in various cancer cell lines. The IC50 values for different cell lines are summarized in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| A549 (Lung Cancer) | 4.5 |

| HeLa (Cervical Cancer) | 3.8 |

These results suggest that the compound may be effective against multiple types of cancer.

Preclinical Studies

Several preclinical studies have been conducted to evaluate the efficacy of this compound:

- Study on Breast Cancer Cells : In a study involving MCF-7 cells, treatment with the compound resulted in a marked decrease in ERK phosphorylation, indicating a disruption in MAPK signaling pathways .

- Lung Cancer Model : In A549 xenograft models, administration of the compound led to significant tumor regression compared to control groups .

- Mechanistic Insights : Additional studies have elucidated that the compound interferes with the endocytosis of activated B-cell receptor complexes, further contributing to its anti-cancer effects .

Clinical Implications

While most findings are from preclinical studies, the potential for clinical applications is notable. The ability of 2-ME-N-(2,2,2-Trichloro-1-(((8-quinolinylamino)carbothioyl)amino)ethyl)benzamide to inhibit key pathways involved in cancer progression suggests it could be developed into a novel therapeutic agent for treating various malignancies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-ME-N-(...), and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via multi-step routes involving carbothioyl urea formation and benzamide coupling. Key steps include:

- Step 1 : React 8-quinolinamine with thiocarbonyl diimidazole to form the carbothioyl intermediate .

- Step 2 : Couple with 2,2,2-trichloroethylamine using pyridine as a base in dichloromethane (room temperature, 2 hours) .

- Step 3 : Final benzoylation under Schotten-Baumann conditions (e.g., benzoyl chloride in aqueous NaOH) .

- Optimization : Yields up to 89% are achieved using Pd/C-catalyzed hydrogenation for intermediate reduction ( ).

Q. What spectroscopic techniques are essential for characterizing the structural integrity of 2-ME-N-(...)?

- Methodological Answer :

- 1H/13C-NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and carbothioyl carbonyl (δ 180–185 ppm). Discrepancies in splitting patterns indicate impurities .

- FT-IR : Confirm carbothioyl (C=S, ~1250 cm⁻¹) and amide (C=O, ~1680 cm⁻¹) groups .

- X-ray crystallography : Resolve crystal packing using charge-flipping algorithms (e.g., SUPERFLIP) .

Q. What in vitro assays are used to assess the antimicrobial potential of 2-ME-N-(...)?

- Methodological Answer :

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (ISO 20776-1:2019) .

- Time-Kill Assays : Monitor bactericidal activity at 2× MIC over 24 hours .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of 2-ME-N-(...) to quinoline-dependent enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). Key residues (e.g., Arg265) form hydrogen bonds with the quinoline moiety .

- QSAR Models : Corrogate substituent effects (e.g., trichloroethyl group) on IC₅₀ using Hammett σ constants .

Q. How do structural modifications at the trichloroethyl moiety influence pharmacokinetic properties?

- Methodological Answer :

- Modifications : Replace trichloroethyl with difluoroethyl or methyl groups.

- Analysis :

- LogP : Measure via shake-flask (trichloroethyl: LogP = 3.2; difluoroethyl: LogP = 2.8) .

- Metabolic Stability : Use liver microsomes (e.g., human CYP3A4 incubation) to assess half-life changes .

Q. How can researchers resolve discrepancies in reported biological activity data for 2-ME-N-(...)?

- Methodological Answer :

- Dose-Response Validation : Repeat assays (e.g., IC₅₀ for anticancer activity) across multiple cell lines (e.g., HepG2 vs. MCF-7) .

- Batch Purity Analysis : Compare HPLC chromatograms (≥95% purity required) .

Q. What strategies elucidate the crystal structure of 2-ME-N-(...) derivatives under varying solvent conditions?

- Methodological Answer :

- Crystallization Screens : Use 48-well Hampton Index Kit. Ethanol/water (7:3) yields monoclinic crystals (space group P2₁/c) .

- Synchrotron Radiation : Collect high-resolution data (≤0.8 Å) at 100 K .

Q. How can isotope labeling trace metabolic pathways of 2-ME-N-(...) in mammalian cells?

- Methodological Answer :

- 13C-Labeling : Synthesize 13C-enriched benzamide via carboxylation of bromobenzene (Krapcho reaction) .

- LC-MS/MS : Detect labeled metabolites (e.g., hydroxylated derivatives) in HepG2 lysates .

Data Highlights from Evidence

| Parameter | Value | Source |

|---|---|---|

| Synthetic Yield (Optimized) | 71–89% | |

| Melting Point Range | 114–153°C | |

| PfDHODH Binding Affinity (Kd) | 12 nM (docking-predicted) | |

| LogP (Trichloroethyl) | 3.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.